4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFOMSFWYBWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C10H10ClN3S
- Molecular Weight : 227.72 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. Research indicates that this compound may inhibit certain kinases and enzymes that are pivotal in cancer cell survival and proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has shown efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 0.65 | Induces apoptosis via mitochondrial pathway |
| U937 (Acute monocytic leukemia) | 1.20 | Inhibits cell cycle progression |
| A549 (Lung cancer) | 0.85 | Disrupts microtubule dynamics |
These findings suggest that the compound may serve as a potential therapeutic agent in oncology, particularly for hormone-responsive cancers.
Antimicrobial Activity
In addition to its anticancer effects, the compound has also displayed antimicrobial properties. It was tested against various bacterial strains, yielding the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 20.0 |
These results indicate moderate antibacterial and antifungal activities, which could be beneficial in treating infections caused by resistant strains.
Case Studies
-
Study on Anticancer Efficacy :
A study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting that the compound effectively triggers programmed cell death in breast cancer cells . -
Antimicrobial Evaluation :
Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study found that it significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Analysis and Structural Analogues
Key structural analogues of 4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine include:
Key Observations :
- Position 6 : The thiophen-2-ylmethyl group enhances lipophilicity (clogD ~2–3), which may aid blood-brain barrier penetration, similar to COX-2-targeting pyrimidines . However, imidazole-containing analogues (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets.
- Position 4 : The chlorine atom is conserved across most analogues, likely serving as a leaving group in nucleophilic substitution reactions during derivatization .
Physicochemical Properties
- Lipophilicity (clogD) : The target compound’s clogD is estimated to be ~2.5, comparable to COX-2 inhibitors (clogD 2–3) , but higher than 6-Chloro-4-hydroxypyrimidine (clogD <1) .
- Molecular Weight : At 278.8 g/mol, the compound adheres to Lipinski’s rule of five (<500 Da), favoring oral bioavailability .
- Polar Surface Area (tPSA) : The thiophene and pyrimidine nitrogen atoms contribute to a tPSA of ~60 Ų, below the 90 Ų threshold for CNS penetration .
Preparation Methods
Pyrimidine Ring Formation and Substitution
A common approach to synthesize substituted pyrimidines involves the condensation of β-dicarbonyl compounds with amidines or guanidines. For example, the synthesis of 4-chloro-2,6-dimethylpyrimidine uses methyl acetoacetate and acetamidine hydrochloride as starting materials under reflux in alcoholic media with potassium hydroxide as base, forming 4-hydroxy-2,6-dimethylpyrimidine intermediate.
By analogy, the cyclopropyl group at position 2 can be introduced by using cyclopropyl-substituted β-ketoesters or cyclopropylacetaldehyde derivatives in the condensation step. The thiophen-2-ylmethyl substituent at position 6 is typically introduced via nucleophilic substitution or through condensation with thiophene-2-carbaldehyde derivatives.
Chlorination at Position 4
The conversion of the 4-hydroxyl group on the pyrimidine ring to a chlorine substituent is commonly achieved using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. This reaction proceeds under reflux conditions, generating the 4-chloro derivative with high efficiency.
Representative Synthetic Procedure
A detailed synthetic route adapted from related pyrimidine syntheses is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyclopropyl β-ketoester + acetamidine hydrochloride, KOH, methanol, reflux overnight | Formation of 4-hydroxy-2-cyclopropyl-6-substituted pyrimidine intermediate |
| 2 | Purification by filtration and washing with ethyl acetate | Isolation of 4-hydroxy intermediate |
| 3 | Reaction with thiophene-2-carbaldehyde under condensation conditions in ethanol at room temperature | Introduction of thiophen-2-ylmethyl substituent via condensation |
| 4 | Treatment with phosphorus oxychloride and triethylamine, reflux overnight | Chlorination at position 4 to yield 4-chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine |
| 5 | Quenching in ice-water mixture, pH adjustment to 8-9 with KOH, extraction with ethyl acetate, drying over Na2SO4 | Workup and purification |
Reaction Conditions and Optimization
- Solvents: Methanol or ethanol are preferred for condensation steps due to their polarity and ability to dissolve reactants.
- Bases: Potassium hydroxide is effective for promoting ring closure and condensation.
- Temperature: Reflux conditions (~65-80°C) are typical for ring formation and chlorination steps; condensation with thiophene-2-carbaldehyde can proceed at room temperature.
- Chlorination: POCl3 is used in excess with triethylamine to neutralize generated HCl and drive the reaction.
- Purification: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and silica gel chromatography or recrystallization are employed to achieve high purity.
Data Table: Summary of Key Steps and Conditions
| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Hydroxy-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine (intermediate) | Cyclopropyl β-ketoester, acetamidine hydrochloride, KOH | Reflux in MeOH, overnight | ~80-85 | Base-mediated ring closure |
| 2 | Purified 4-hydroxy intermediate | Ethyl acetate washing | Room temp | - | Removes impurities |
| 3 | Condensation product with thiophene-2-carbaldehyde | Thiophene-2-carbaldehyde, ethanol | Room temp, stirring | ~75-80 | Schiff base formation |
| 4 | This compound | POCl3, triethylamine | Reflux, overnight | ~70-80 | Chlorination step |
| 5 | Final product | Workup with ice-water, KOH pH adjustment, extraction | 0-10°C | - | Purification and isolation |
Research Findings and Notes
- The use of cyclopropyl-substituted β-ketoesters as starting materials ensures selective incorporation of the cyclopropyl group at position 2.
- Thiophene-2-carbaldehyde reacts smoothly with amino-substituted pyrimidine intermediates to form the thiophen-2-ylmethyl substituent via condensation.
- Chlorination with POCl3 is a well-established method for converting hydroxyl groups on pyrimidines to chlorides, facilitating further functionalization if needed.
- Maintaining low temperatures during workup prevents decomposition or volatility loss of the product.
- Purification by silica gel chromatography or recrystallization is essential to remove residual phosphorus-containing byproducts and unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and characterization techniques for pyrimidine derivatives like 4-Chloro-2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions with controlled parameters such as temperature, pH, and reaction time to optimize yield and purity. For example, cyclopropane ring formation may require [2+1] cycloaddition under inert conditions. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity is assessed via HPLC or thin-layer chromatography (TLC) . Reaction intermediates, such as chlorinated pyrimidine precursors, are critical for regioselective functionalization .
Q. How do safety protocols influence experimental design for halogenated pyrimidines?
- Methodological Answer : Halogenated pyrimidines often require stringent safety measures due to potential toxicity and reactivity. For example:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination.
- Personal protective equipment (PPE) : Wear nitrile gloves and lab coats to mitigate skin exposure.
These protocols are derived from safety guidelines for structurally related compounds like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine .
Q. What analytical methods are used to resolve structural ambiguities in substituted pyrimidines?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for bromo- and chloro-substituted pyrimidines . Density functional theory (DFT) calculations can complement experimental data by predicting bond angles and electron density maps. For dynamic analysis, 2D NMR techniques (e.g., COSY, NOESY) help assign proton coupling patterns in complex scaffolds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of thiophene-functionalized pyrimidines?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of thiophene moieties.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while lower temperatures reduce side reactions.
- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.
Evidence from similar compounds, such as thiomorpholine-containing pyrimidines, highlights the importance of iterative optimization .
Q. How should researchers address contradictions in biological activity data across studies of pyrimidine analogs?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability.
- Metabolic stability testing : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects.
- Structural benchmarking : Compare IC₅₀ values with analogs like 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine to identify substituent-specific trends .
Q. What strategies enhance the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Bioisosteric replacement : Substitute the cyclopropyl group with azetidine to improve metabolic stability while retaining steric bulk.
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to increase oral bioavailability.
- SAR studies : Systematically modify the thiophene methyl group to assess its role in target binding, as seen in studies of thiazolopyrimidine derivatives .
Q. How can crystallographic data resolve discrepancies in spectral assignments for pyrimidine derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves atomic positions and confirms regiochemistry of substituents, as demonstrated for 2-bromo-4-chloro-6-(cyclohexylamino)pyrimidine .
- Computational validation : Overlay experimental NMR shifts with DFT-predicted values to validate assignments.
- Temperature-dependent NMR : Identify dynamic effects (e.g., ring puckering) that may obscure spectral interpretations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
